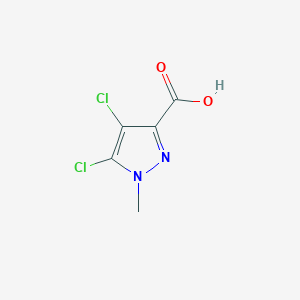

4,5-dichloro-1-methyl-1H-pyrazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

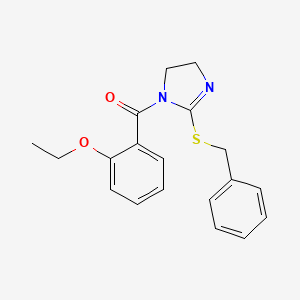

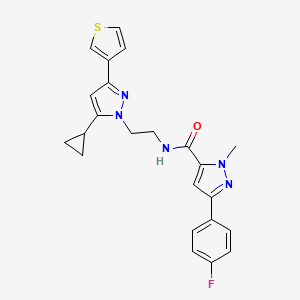

4,5-dichloro-1-methyl-1H-pyrazole-3-carboxylic acid is a chemical compound with the CAS Number: 1378676-83-5 . It has a molecular weight of 195 and is typically in the form of a powder .

Synthesis Analysis

The synthesis of pyrazoles, such as 4,5-dichloro-1-methyl-1H-pyrazole-3-carboxylic acid, can be achieved through various methods. One approach involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis

The molecular structure of 4,5-dichloro-1-methyl-1H-pyrazole-3-carboxylic acid is represented by the InChI Code: 1S/C5H4Cl2N2O2/c1-9-4(7)2(6)3(8-9)5(10)11/h1H3,(H,10,11) .Chemical Reactions Analysis

Pyrazoles, including 4,5-dichloro-1-methyl-1H-pyrazole-3-carboxylic acid, can undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles .Applications De Recherche Scientifique

Structural and Spectral Investigations

Studies on pyrazole derivatives like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid reveal detailed structural, spectral, and theoretical investigations. These compounds are characterized by techniques such as NMR, FT-IR spectroscopy, thermo gravimetric analysis, and X-ray diffraction. Such research is foundational for understanding the molecular properties of pyrazole derivatives, which could be extrapolated to 4,5-dichloro-1-methyl-1H-pyrazole-3-carboxylic acid for potential applications in designing drugs and materials with specific molecular interactions (Viveka et al., 2016).

Functionalization Reactions

Research on the functionalization reactions of pyrazole derivatives provides insights into how these compounds can be chemically modified to produce new materials with desired properties. For example, the conversion of 1H-pyrazole-3-carboxylic acid into corresponding amides via reactions with diamines demonstrates the chemical versatility of pyrazole carboxylic acids, suggesting similar potential for 4,5-dichloro-1-methyl-1H-pyrazole-3-carboxylic acid in synthesizing novel compounds (Yıldırım et al., 2005).

Metal Coordination Polymers

The synthesis of metal coordination polymers using bis(pyrazole-4-carboxylic acid)alkane ligands highlights the role of pyrazole derivatives in materials science, particularly in constructing complex structures with metals. These findings imply that 4,5-dichloro-1-methyl-1H-pyrazole-3-carboxylic acid could serve as a ligand in metal-organic frameworks (MOFs) or coordination polymers for applications in catalysis, gas storage, or separation technologies (Cheng et al., 2017).

Optical and Electronic Properties

N-substituted pyrazole derivatives have been explored for their optical nonlinearity, indicating potential applications in optical limiting and photonic devices. Such studies suggest that 4,5-dichloro-1-methyl-1H-pyrazole-3-carboxylic acid could be investigated for its optical properties, contributing to the development of materials for laser protection and optical communication systems (Chandrakantha et al., 2013).

Corrosion Inhibition

Pyrazole derivatives have also been evaluated as corrosion inhibitors for steel in hydrochloric acid, demonstrating significant potential in protecting metals from corrosion. This application is critical in industrial processes where corrosion resistance is essential, suggesting a possible research direction for 4,5-dichloro-1-methyl-1H-pyrazole-3-carboxylic acid in corrosion science (Herrag et al., 2007).

Propriétés

IUPAC Name |

4,5-dichloro-1-methylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2O2/c1-9-4(7)2(6)3(8-9)5(10)11/h1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPSNDVKYKNMGGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(=O)O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-dichloro-1-methyl-1H-pyrazole-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(2-Methoxyphenyl)-1,4-thiazepan-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2598107.png)

![(1R)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/no-structure.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2598111.png)

![2-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxyethanamine](/img/structure/B2598113.png)

![2-{4-[(5-Chloropyrimidin-2-yl)amino]cyclohexyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2598114.png)

![7-(2-methoxyethyl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2598119.png)

![3-(2-chloro-6-fluorophenyl)-2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]prop-2-enamide](/img/structure/B2598121.png)

![ethyl 2-(8-(5-chloro-2-methylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2598122.png)

![2-[(2-cyanophenyl)sulfanyl]-N-methylbenzenecarboxamide](/img/structure/B2598126.png)